3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
Overview
Description
3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide, also known as JNJ-54781532, is a novel and potent inhibitor of the dopamine D2 receptor. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of psychiatric disorders such as schizophrenia and depression.
Mechanism of Action
3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is a selective antagonist of the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood and behavior. By blocking the dopamine D2 receptor, this compound modulates the activity of the dopaminergic system, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in certain brain regions, which may contribute to its therapeutic effects in psychiatric disorders. In addition, this compound has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is its high selectivity for the dopamine D2 receptor, which minimizes the risk of off-target effects. In addition, this compound has shown good pharmacokinetic properties in preclinical studies, with high brain penetration and a long half-life. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide. One area of research is the investigation of its therapeutic potential in other psychiatric disorders, such as bipolar disorder and anxiety disorders. In addition, further studies are needed to elucidate the precise mechanisms underlying its therapeutic effects and to optimize its pharmacokinetic properties. Finally, the development of more water-soluble analogues of this compound may enhance its potential for clinical use.
Scientific Research Applications
3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied in preclinical models for the treatment of psychiatric disorders. It has shown promising results in animal models of schizophrenia and depression, indicating its potential as a therapeutic agent for these conditions. In addition, this compound has also been investigated for its potential use in drug addiction and Parkinson's disease.
properties
IUPAC Name |
3-fluoro-N-(3-fluoro-4-piperidin-1-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-14-6-4-5-13(11-14)18(23)21-15-7-8-17(16(20)12-15)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDVWPZGDXHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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